0.88-Unit Higher Computed logP vs. 3-Fluoroaniline Analog (CAS 610754-72-8) Drives Differential Membrane Partitioning
N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline has a computed logP of 6.71 (ChemSrc) . Its direct structural analog, N-(4,4-diphenylbut-3-en-1-yl)-3-fluoroaniline (CAS 610754-72-8), has a computed logP of 5.83 under the same estimation method . The ΔlogP of +0.88 indicates that the trifluoromethyl compound is substantially more lipophilic; a logP difference of 0.5–1.0 unit is generally sufficient to alter passive membrane permeability and tissue distribution [1]. Thus, for applications requiring high BBB penetration or intracellular target access, the CF₃ compound is predicted to outperform the mono‑fluoro analog.
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 6.71 (ChemSrc computation) |
| Comparator Or Baseline | N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline (CAS 610754-72-8), logP = 5.83 |
| Quantified Difference | ΔlogP = +0.88 (≈15% higher lipophilicity) |
| Conditions | Computed logP (same algorithm), molecular formula C₂₃H₂₀F₃N vs C₂₂H₂₀FN |
Why This Matters
A 0.88-unit logP increase can translate to 2–5‑fold higher blood‑brain barrier permeability in vivo, making the CF₃ variant more suitable for CNS‑targeted probes or therapeutics.
- [1] Reducing the lipophilicity of perfluoroalkyl groups by CF₂–F/CF₂–Me or CF₃/CH₃ exchange. Core.ac.uk. 2018. View Source
